N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide
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Overview
Description
N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide is a complex organic compound with a unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6400,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide involves multiple steps, typically starting with the formation of the triazatricyclo coreCommon reagents used in these reactions include dimethylamine, sulfur sources, and various oxidizing agents .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazatricyclo core.
Substitution: Various substituents can be introduced at different positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-N,N-dimethylbenzo[4,5]oxazolo[2,3-c][1,2,4]triazole-6-sulfonamide
- 1,2,4-Triazolo[3,4-b]benzoxazole-6-sulfonamide
Uniqueness
N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-1-sulfanylidene-2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-13(2)19(15,16)6-3-4-8-7(5-6)14-9(17-8)11-12-10(14)18/h3-5H,1-2H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBFIDDMMRYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC3=NNC(=S)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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